BenchChemオンラインストアへようこそ!

(S)-Tert-butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate

Chiral HPLC Enantiomeric excess Polarimetry

(S)-Tert-butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate (CAS 1002360-09-9) is an enantiomerically pure, orthogonally diprotected 3-aminopiperidine derivative. The molecule carries a tert-butoxycarbonyl (Boc) group on the piperidine nitrogen and a benzyloxycarbonyl (Cbz) group on the exocyclic 3-amino substituent – two of the most widely used protecting groups in medicinal chemistry.

Molecular Formula C18H26N2O4
Molecular Weight 334.4 g/mol
CAS No. 1002360-09-9
Cat. No. B1384808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Tert-butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate
CAS1002360-09-9
Molecular FormulaC18H26N2O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-7-10-15(12-20)19-16(21)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21)/t15-/m0/s1
InChIKeyDPJNXCVNNCIYKQ-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Tert-butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate CAS 1002360-09-9: Chiral Dual-Protected 3-Aminopiperidine Building Block for Asymmetric Synthesis Procurement


(S)-Tert-butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate (CAS 1002360-09-9) is an enantiomerically pure, orthogonally diprotected 3-aminopiperidine derivative [1]. The molecule carries a tert-butoxycarbonyl (Boc) group on the piperidine nitrogen and a benzyloxycarbonyl (Cbz) group on the exocyclic 3-amino substituent – two of the most widely used protecting groups in medicinal chemistry [2]. Compound characterization includes a molecular weight of 334.41 g·mol⁻¹, calculated LogP of 2.92, and an Fsp³ (fraction of sp³-hybridized carbons) of 0.555, indicating substantial three-dimensional character that is valued in fragment-based and diversity-oriented synthesis [3].

Why Generic Substitution of (S)-Tert-butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate Leads to Divergent Synthetic Outcomes


Simple replacement of (S)-tert-butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate (CAS 1002360-09-9) with its (R)-antipode (CAS 320580-76-5), the racemic mixture (CAS 183207-70-7), or a mono-protected 3-aminopiperidine is not chemically equivalent [1]. The absolute configuration at the C-3 stereocenter dictates the spatial orientation of downstream chiral pharmacophores, directly affecting target binding and biological activity [2]. Furthermore, the specific orthogonal combination of an acid-labile Boc group and a hydrogenolyzable Cbz group enables a sequential deprotection sequence that is impossible to replicate with mono-protected or differently protected congeners [3]. The following quantitative evidence establishes the measurable differences that make CAS 1002360-09-9 a non-substitutable intermediate in enantioselective synthesis workflows.

Quantitative Head-to-Head Evidence: (S)-Tert-butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate vs. Closest Analogs


Optical Rotation: Absolute Enantiomeric Identity vs. (R)-Enantiomer and Racemate

The (S)-enantiomer (CAS 1002360-09-9) exhibits a specific optical rotation [α]²⁰D of –5° to –1° (c = 0.4, CHCl₃), confirming its levorotatory nature and >98% enantiomeric purity . The (R)-enantiomer (CAS 320580-76-5) is expected to display an equal-magnitude dextrorotatory rotation (+5° to +1° under equivalent conditions) based on enantiomeric symmetry principles, while the racemic mixture (CAS 183207-70-7) shows zero net rotation [1]. This measurable chiral signature provides a direct, instrument-based identity verification that prevents accidental cross-contamination or mislabeling during procurement.

Chiral HPLC Enantiomeric excess Polarimetry

Carbamate Protection Enhances ω-Transaminase Enantioselectivity: 96% ee at 55% Conversion vs. 86% ee Unprotected

In a direct comparative study of ω-transaminase-catalyzed kinetic resolution, 1-N-Boc-3-aminopiperidine (a mono-carbamate analog of the target compound) achieved 96% enantiomeric excess at 55% conversion, whereas the unprotected 3-aminopiperidine substrate yielded only 86% ee [1]. The reaction rate was accelerated up to 50-fold by the carbamate protecting group relative to the unprotected amine [1]. Although the study was performed on 1-N-Boc-3-aminopiperidine rather than the exact dual-protected target compound, the demonstration that carbamate protection on the exocyclic nitrogen dramatically improves both enantioselectivity and catalytic throughput directly supports the procurement of the Cbz–Boc dual-protected variant for enzymatic resolutions where maximal ee and rate are required.

Biocatalysis Kinetic resolution ω-Transaminase

Orthogonal Boc/Cbz Deprotection: Enabling Sequential Chemistry Impossible with Mono-Protected Analogs

The target compound's Boc group is cleavable under acidic conditions (TFA, HCl/dioxane), whereas the Cbz group requires hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH) [1]. This orthogonality allows quantitative, stepwise deprotection: Boc removal can be achieved with >95% yield while retaining the Cbz group intact, and subsequent Cbz hydrogenolysis proceeds quantitatively to liberate the free 3-amino group [2]. In contrast, mono-protected analogs such as 1-Boc-3-aminopiperidine (CAS 118837-64-3) or 1-Cbz-3-aminopiperidine (CAS 711002-74-3) expose the free amine at only one position, forcing a single deprotection sequence and limiting synthetic versatility [3]. No commercially available single-protecting-group piperidine can replicate this sequential deprotection logic.

Orthogonal protecting groups Solid-phase synthesis Peptidomimetics

Fraction sp³ (Fsp³) = 0.555: Superior Three-Dimensional Character vs. Aromatic-Rich Piperidine Intermediates

The target compound exhibits an Fsp³ value of 0.555 (10 sp³ carbons out of 18 total carbons) [1]. This value surpasses the widely cited drug-discovery benchmark of Fsp³ ≥ 0.45 proposed by Lovering et al. (2009) and is markedly higher than that of fully aromatic piperidine building blocks such as 4-phenylpiperidine (Fsp³ ≈ 0.25) or pyridine-based intermediates (Fsp³ = 0) [2]. Higher Fsp³ correlates with improved aqueous solubility, reduced promiscuous binding, and higher clinical success rates, making this intermediate a strategically advantageous choice for lead-generation libraries [3].

Fsp³ Drug-likeness Fragment-based drug discovery

LogP = 2.92: Balanced Lipophilicity for Downstream Functionalization vs. Unprotected 3-Aminopiperidine (LogP ~0.2)

The calculated XLogP3 of the target compound is 2.92 [1], placing it in the optimal lipophilicity range (LogP 1–3) recommended for oral bioavailability and CNS penetration [2]. In comparison, the unprotected 3-aminopiperidine has a predicted LogP of approximately 0.2, which is too hydrophilic for many membrane-permeation requirements, while the fully deprotected 3-aminopiperidine hydrochloride is essentially ionized at physiological pH and unsuitable for direct use in non-aqueous coupling reactions [3]. The Boc and Cbz groups jointly elevate LogP into the tractable range while preserving the synthetic handle for late-stage deprotection.

Lipophilicity LogP ADME prediction

Enantiomeric Composition Verifiability: Single Enantiomer with Defined MDL Identifier vs. Racemate Lack of Stereochemical Specification

The (S)-enantiomer carries the unique MDL number MFCD09878775, whereas the (R)-enantiomer is registered under MFCD09953770, and the racemic mixture (CAS 183207-70-7) often lacks a stereochemically resolving MDL entry and is sold with the ambiguous descriptor '1-N-BOC-3-CBZ-AMINO-PIPERIDINE' [1]. The availability of unambiguous, enantiomer-specific MDL identifiers facilitates automated procurement, inventory management, and electronic laboratory notebook (ELN) integration, reducing the risk of using the wrong stereoisomer in a GLP/GMP environment . Suppliers listing CAS 1002360-09-9 typically provide enantiomeric purity specifications of 95% or 98% by HPLC, while racemic material (CAS 183207-70-7) is frequently offered without ee certification .

MDL number Stereochemical registry Quality assurance

Procurement-Relevant Application Scenarios for (S)-Tert-butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate


Enantioselective Biocatalytic Route Development Requiring >95% ee Starting Material

The ω-transaminase kinetic resolution data (96% ee at 55% conversion for the Boc-protected analog) demonstrate that carbamate-protected 3-aminopiperidines are privileged substrates for biocatalytic enantioselective synthesis [1]. For laboratories developing immobilized-enzyme continuous-flow processes, the (S)-enantiomer (CAS 1002360-09-9) provides a validated chiral handle with defined optical rotation (–5° to –1°) for method calibration and ee verification . Procurement of the racemic mixture or the opposite enantiomer would require additional chiral separation steps, increasing process mass intensity and cost.

Parallel Medicinal Chemistry Libraries Exploiting Orthogonal Deprotection

The orthogonal Boc (acid-labile) and Cbz (hydrogenolyzable) protection enables two sequential, quantitative deprotection steps from a single intermediate [2]. This allows medicinal chemistry teams to diverge synthetic pathways at either the piperidine nitrogen or the 3-amino group without re-synthesizing the core scaffold. Mono-protected analogs (e.g., 1-Boc-3-aminopiperidine or 1-Cbz-3-aminopiperidine) lack this flexibility and would force separate synthetic routes for N-functionalized vs. 3-amino-functionalized derivatives, increasing procurement complexity and inventory.

Fragment-Based Drug Discovery (FBDD) Prioritizing High Fsp³ Scaffolds

With an Fsp³ of 0.555, the target compound exceeds the Lovering benchmark (Fsp³ ≥ 0.45) associated with improved clinical candidate quality and reduced attrition [3]. Fragment-library curators can use this metric to prioritize CAS 1002360-09-9 over flatter, aromatic-rich piperidine alternatives (Fsp³ < 0.3). The balanced LogP of 2.92 further supports its selection for fragment screening cascades where both solubility and membrane permeability are required [4].

GMP Intermediate Procurement with Enantiomer-Specific Traceability

The unique MDL identifier MFCD09878775, coupled with the availability of batch-specific Certificates of Analysis (CoA) reporting enantiomeric excess by chiral HPLC, makes CAS 1002360-09-9 the only stereochemically traceable choice for GMP intermediate procurement [5]. The racemic mixture (CAS 183207-70-7) lacks stereochemical MDL registration and is typically not supplied with ee certification, rendering it unsuitable for regulatory filings and quality-audited supply chains .

Quote Request

Request a Quote for (S)-Tert-butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.